molecular formula C8H7FN2 B12097652 5-Fluoro-1H-indol-4-amine

5-Fluoro-1H-indol-4-amine

Cat. No.: B12097652
M. Wt: 150.15 g/mol
InChI Key: LLQSMVCAVXQONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1H-indol-4-amine is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of 5-Fluoro-1H-indol-4-amine may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1H-indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and hydrazines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1H-indol-4-amine is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and binding affinity to various molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

5-fluoro-1H-indol-4-amine

InChI

InChI=1S/C8H7FN2/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H,10H2

InChI Key

LLQSMVCAVXQONG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.